molecular formula C19H18N2O5S2 B2418211 (Z)-2-(5-(1-acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid CAS No. 868142-34-1

(Z)-2-(5-(1-acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid

Cat. No.: B2418211
CAS No.: 868142-34-1
M. Wt: 418.48
InChI Key: PSDUGQCADSLGSD-PFONDFGASA-N
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Description

(Z)-2-(5-(1-acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C19H18N2O5S2 and its molecular weight is 418.48. The purity is usually 95%.
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Properties

IUPAC Name

2-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-9(2)8-13(18(25)26)21-17(24)15(28-19(21)27)14-11-6-4-5-7-12(11)20(10(3)22)16(14)23/h4-7,9,13H,8H2,1-3H3,(H,25,26)/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDUGQCADSLGSD-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C(=O)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C(=O)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(1-acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a complex structure that integrates an indole derivative with a thioxothiazolidin moiety, contributing to its biological potency. The presence of the acetyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

1. Antimicrobial Activity

Research indicates that derivatives containing the thioxothiazolidin structure exhibit significant antimicrobial properties. For instance, compounds related to thioxothiazolidin have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin, indicating potent antibacterial effects .

CompoundMIC (mg/mL)Bacterial Strain
Compound 80.004–0.03Enterobacter cloacae
Compound 150.004–0.06Trichoderma viride

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models revealed that certain derivatives exhibited significant reductions in inflammation markers, suggesting a potential therapeutic role in inflammatory diseases . The mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

3. Anticancer Activity

The anticancer potential of this compound is notable, particularly against various human cancer cell lines. Studies have shown that it can induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest. For example, derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with some showing superior activity compared to standard chemotherapeutics .

Case Study: Antimicrobial Efficacy

A recent study focused on the synthesis of indole derivatives linked to thioxothiazolidin structures demonstrated their effectiveness against multiple bacterial strains. The most active compound showed an MIC of 0.004 mg/mL against E. coli, significantly outperforming traditional antibiotics .

Case Study: Anti-inflammatory Effects

In another investigation, compounds derived from the thioxothiazolidin framework were subjected to anti-inflammatory assays where they exhibited a reduction in TNF-α levels in LPS-stimulated THP-1 cells, highlighting their potential as anti-inflammatory agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thioxothiazolidin and indole moieties. The compound has shown promising results against various bacterial strains.

Key Findings:

  • In Vitro Studies: The compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved .
  • Structure-Activity Relationship: Modifications to the thioxothiazolidin ring and indole structure have been shown to influence antimicrobial efficacy. For example, the introduction of different substituents on the indole ring can enhance activity, suggesting that fine-tuning the molecular structure can lead to more potent derivatives .

Anticancer Potential

The compound's unique structure also positions it as a candidate for anticancer drug development.

Research Insights:

  • Cell Line Studies: Preliminary tests on various cancer cell lines indicate that this compound may induce apoptosis and inhibit proliferation in cancer cells. The presence of the indole moiety is thought to play a crucial role in its anticancer activity.
  • Mechanistic Studies: Investigations into its mechanism reveal that it may interfere with key signaling pathways involved in cancer cell survival, including those associated with apoptosis and cell cycle regulation.

Several case studies have documented the efficacy of similar compounds derived from thioxothiazolidin frameworks:

Case Study 1: A derivative of thioxothiazolidin demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: A related compound showed promising results in inhibiting the growth of breast cancer cells in vitro, with further studies planned for in vivo testing.

Q & A

Q. What are the standard synthetic protocols for preparing (Z)-2-(5-(1-acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation , a common method for analogous thiazolidinone derivatives. A typical procedure involves:

  • Refluxing 4-methylpentanoic acid derivatives with 1-acetyl-3-formylindolin-2-one in glacial acetic acid with sodium acetate as a catalyst (3–5 hours, 80–100°C) .
  • Isolation via precipitation in cold water, followed by recrystallization from acetic acid or DMF-acetic acid mixtures .
    Key Variables:
  • Molar ratios : Excess aldehyde (1.1–1.2 equiv) improves yield.
  • Catalyst : Sodium acetate enhances electrophilicity of the aldehyde.
    Example Table:
ReactantsSolventTemp (°C)Time (h)Yield (%)Reference
4-oxo-2-thioxothiazolidine + 3-formylindoleAcetic acid100348–62

Q. How can researchers characterize the stereochemical configuration (Z/E) of the exocyclic double bond in this compound?

Methodological Answer:

  • NMR Spectroscopy : The coupling constant (J) of vinylic protons (typically 10–12 Hz for Z-isomers due to cis geometry) .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis, as demonstrated for structurally similar thiazolidinones .
  • IR Spectroscopy : C=N stretching (~1610 cm⁻¹) and C=O (~1700 cm⁻¹) bands differentiate conjugation patterns .

Q. What solvent systems are optimal for improving the solubility of this compound in biological assays?

Methodological Answer:

  • Polar aprotic solvents : DMSO or DMF (10–20% v/v in aqueous buffers) are preferred for initial stock solutions .
  • Co-solvents : Ethanol (30–40%) enhances solubility without denaturing proteins in enzyme inhibition studies .
    Stability Note : Avoid prolonged storage in DMSO due to potential thiol oxidation .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., anticancer vs. anti-inflammatory) be resolved for this compound?

Methodological Answer:

  • Dose-Response Profiling : Test across multiple concentrations (nM–µM) to identify off-target effects.
  • Mechanistic Studies :
    • Kinase inhibition assays : Screen against kinases linked to cancer (e.g., CDK2) and inflammation (e.g., JAK3) .
    • Transcriptomic analysis : RNA sequencing to identify differentially expressed pathways in treated cell lines.
      Contradiction Example : A derivative showed IC₅₀ = 2.1 µM against HeLa cells but no anti-inflammatory activity in RAW264.7 macrophages, suggesting target specificity .

Q. What strategies optimize the compound’s metabolic stability without compromising its thiazolidinone pharmacophore?

Methodological Answer:

  • Structural Modifications :
    • Introduce methyl groups at the 4-methylpentanoic acid moiety to block CYP450-mediated oxidation .
    • Replace the acetyl group in the indolinone fragment with a trifluoroacetyl group to reduce hydrolysis .
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, as seen in cephalosporin analogs .

Q. How do reaction conditions (e.g., solvent, temperature) influence the formation of byproducts during synthesis?

Methodological Answer:

  • Byproduct Identification : Common byproducts include open-chain intermediates (e.g., thiosemicarbazones) or diastereomers (E-isomers).
  • Mitigation Strategies :
    • Temperature Control : Lower temperatures (<80°C) reduce E-isomer formation but increase reaction time .
    • Solvent Polarity : Acetic acid promotes cyclization, while DMF increases solubility of intermediates .
      Example Table:
ConditionByproductMitigation
Prolonged refluxThiosemicarbazone adductsReduce reaction time to <4 hours
High pH (>7)Hydrolyzed ester groupsMaintain pH 4–5 with acetic acid

Q. What computational methods validate the compound’s binding mode to molecular targets (e.g., kinases)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds with key residues (e.g., Lys33 in CDK2) .
  • Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., roscovitine) .

Q. How can researchers address low reproducibility in biological assays for this compound?

Methodological Answer:

  • Purity Verification : HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
  • Standardized Protocols :
    • Pre-treat cells with glutathione (1 mM) to stabilize thiol-reactive moieties .
    • Use fresh DMSO stocks (<1 week old) to prevent oxidation .

Q. What analytical techniques resolve discrepancies in reported melting points for this compound?

Methodological Answer:

  • DSC (Differential Scanning Calorimetry) : Provides precise melting points and detects polymorphs (e.g., Form I vs. Form II) .
  • Hot-Stage Microscopy : Visualize phase transitions and confirm decomposition temperatures .
    Reported Data : Similar compounds show mp = 122–124°C (red solid, Z-isomer) vs. 105–108°C (E-isomer) .

Q. How can the compound’s photostability be assessed for long-term storage in laboratory settings?

Methodological Answer:

  • ICH Guidelines : Expose to UV light (320–400 nm) for 48 hours and monitor degradation via HPLC .
  • Protective Measures : Store in amber vials at –20°C under nitrogen atmosphere to prevent radical-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.